Aluminium trifluoride trihydrate

Vue d'ensemble

Description

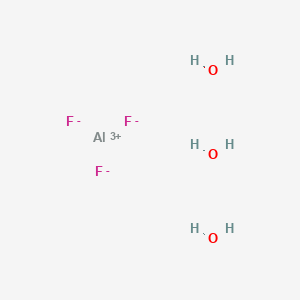

Aluminium trifluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless to white crystalline solid that is odorless and has a density of 1.914 g/cm³. This compound is known for its role in various industrial and scientific applications, particularly in the production of aluminium and as a catalyst in organic synthesis .

Mécanisme D'action

Target of Action

Aluminium trifluoride trihydrate primarily targets the production of aluminium by electrolysis . It is an important additive in this process, where it lowers the melting point to below 1000 °C and increases the conductivity of the solution .

Mode of Action

The compound interacts with its targets by being dissolved into the molten salt used in the electrolysis process . This interaction results in a decrease in the melting point and an increase in the conductivity of the solution, facilitating the production of aluminium .

Biochemical Pathways

This compound affects the electrolysis pathway in the production of aluminium . Its addition to the molten salt solution enhances the efficiency of the electrolysis process, leading to the successful extraction of aluminium .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially impact its bioavailability in aqueous environments.

Result of Action

The primary result of the action of this compound is the efficient production of aluminium through electrolysis . By lowering the melting point and increasing the conductivity of the solution, it facilitates the extraction of aluminium from aluminium oxide .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its effectiveness in lowering the melting point and increasing the conductivity of the solution is enhanced at high temperatures, which are typical in the electrolysis process . Additionally, its action can be influenced by the presence of other compounds in the solution, such as cryolite .

Analyse Biochimique

Biochemical Properties

Aluminium trifluoride trihydrate has been observed to bind to and activate heterotrimeric G proteins . This interaction has proven useful for studying G protein activation in vivo and elucidating the three-dimensional structures of several GTPases .

Cellular Effects

Its ability to bind to and activate G proteins suggests that it may influence cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding to G proteins, leading to their activation . This activation can influence the biochemical mechanism of GTP hydrolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium trifluoride trihydrate can be synthesized by reacting aluminium hydroxide with hydrofluoric acid at high temperatures. The reaction produces aluminium fluoride trihydrate, which can then be calcined and dehydrated to obtain anhydrous aluminium fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced from fluorite, sulfuric acid, and aluminium hydroxide. This method involves the reaction of hydrofluoric acid with aluminium hydroxide at elevated temperatures to yield aluminium fluoride trihydrate .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminium trifluoride trihydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide and hydrogen fluoride.

Reduction: It can be reduced by strong reducing agents to form elemental aluminium and hydrogen fluoride.

Substitution: It can undergo substitution reactions with other halides to form different aluminium halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.

Reduction: Involves the use of strong reducing agents like lithium aluminium hydride.

Substitution: Typically involves halide exchange reactions with compounds like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Aluminium oxide and hydrogen fluoride.

Reduction: Elemental aluminium and hydrogen fluoride.

Substitution: Various aluminium halides depending on the halide used.

Applications De Recherche Scientifique

Aluminium trifluoride trihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in chemical analysis.

Biology: Employed in biochemical studies to inhibit certain enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of aluminium by electrolysis, as a flux ingredient for removing magnesium in aluminium refining, and in the preparation of low index films

Comparaison Avec Des Composés Similaires

- Aluminium chloride (AlCl₃)

- Aluminium bromide (AlBr₃)

- Aluminium iodide (AlI₃)

- Boron trifluoride (BF₃)

- Gallium trifluoride (GaF₃)

- Indium trifluoride (InF₃)

- Thallium trifluoride (TlF₃)

Comparison: Aluminium trifluoride trihydrate is unique among these compounds due to its high stability and low solubility in water. Unlike aluminium chloride, which is highly soluble in water and hygroscopic, this compound remains stable and less reactive under similar conditions. Its ability to act as a Lewis acid is comparable to boron trifluoride, but it is less volatile and easier to handle .

Propriétés

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.